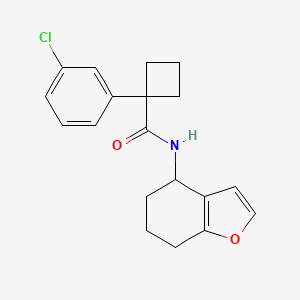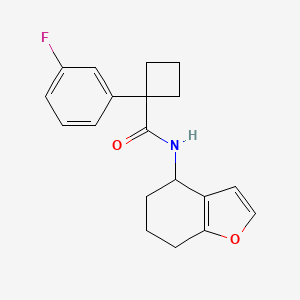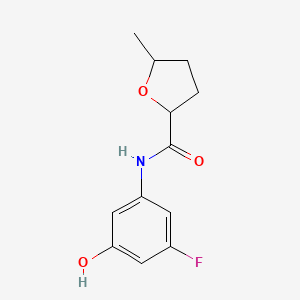![molecular formula C17H14N6O2 B7635229 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide involves the inhibition of certain enzymes that are involved in various biological processes. This inhibition leads to a decrease in the activity of these enzymes, which could have therapeutic effects on certain diseases. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which could contribute to its therapeutic effects.
Biochemical and Physiological Effects
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as histone deacetylases and protein kinases, which could have therapeutic effects on certain diseases. Additionally, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which could contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide in lab experiments is its high yield through the synthesis method. Additionally, this compound has been extensively studied for its potential applications in the field of medicine, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is the need for further research to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide. One potential direction is to further investigate its potential applications in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to determine the safety and efficacy of this compound in human trials. Another potential direction is to investigate its potential applications in the treatment of various inflammatory diseases. Overall, the potential applications of this compound make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of 5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide involves the reaction between furan-2-carboxylic acid, 4-(chloromethyl)pyridine hydrochloride, imidazole, and 3-aminopyrazole. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the compound obtained through this method is high, making it a cost-effective and efficient synthesis method.
Applications De Recherche Scientifique
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c24-17(14-9-13(21-22-14)15-2-1-7-25-15)20-10-12-3-4-19-16(8-12)23-6-5-18-11-23/h1-9,11H,10H2,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCQSPZPAQRDKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2)C(=O)NCC3=CC(=NC=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7635175.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B7635180.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)

![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635249.png)
![N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635252.png)